![molecular formula C13H11NS B13496200 10,11-Dihydrodibenzo[b,f][1,4]thiazepine CAS No. 494-20-2](/img/structure/B13496200.png)
10,11-Dihydrodibenzo[b,f][1,4]thiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,11-Dihydrodibenzo[b,f][1,4]thiazepine is a heterocyclic compound that contains a seven-membered ring with one nitrogen and one sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine typically involves the reaction of dithiosalicylic acid with 1-chloro-2-nitrobenzene in a basic aqueous solution. This reaction produces 2-(2-nitrophenylsulfuryl)benzoic acid, which is then subjected to nitro group reduction in the presence of hydrogen, a solvent, and a heterogeneous metal catalyst to form 2-(2-aminophenylsulfuryl)benzoic acid. Finally, the 2-(2-aminophenylsulfuryl)benzoic acid undergoes cyclization in an organic solvent to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
10,11-Dihydrodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine.
Reduction: Reduction reactions can modify the functional groups attached to the thiazepine ring.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, metal catalysts (e.g., palladium, platinum), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 10,11-Dihydrodibenzo[b,f][1,4]thiazepine involves its interaction with specific molecular targets, such as G-protein coupled receptors (GPCRs). The compound acts as an inhibitor of dopamine D2 receptors, which play a crucial role in the regulation of neurotransmission in the brain. By inhibiting these receptors, the compound can modulate various physiological processes and potentially alleviate symptoms of certain neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: This derivative has similar structural features but includes an additional oxo group, which may alter its biological activity.
Dibenzo[b,f][1,4]thiazepine-8-carboxylic acid:
Uniqueness
10,11-Dihydrodibenzo[b,f][1,4]thiazepine is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
494-20-2 |
|---|---|
Fórmula molecular |
C13H11NS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
5,6-dihydrobenzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C13H11NS/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13(11)15-12/h1-8,14H,9H2 |
Clave InChI |
GNDBCHFUHBNJPI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2SC3=CC=CC=C3N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


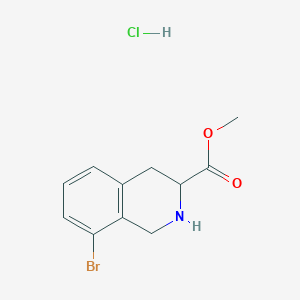

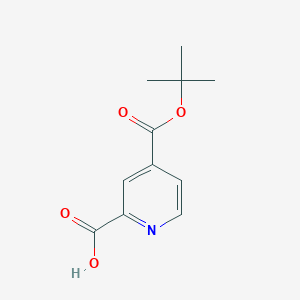
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
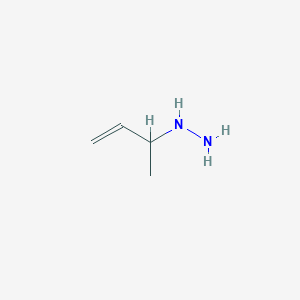
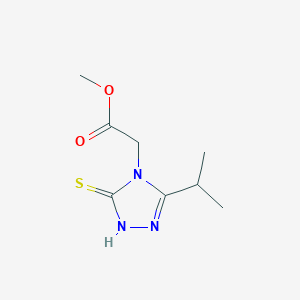

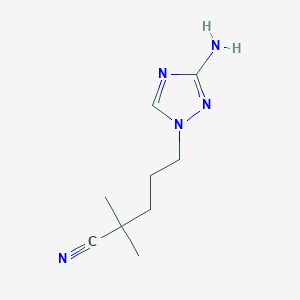
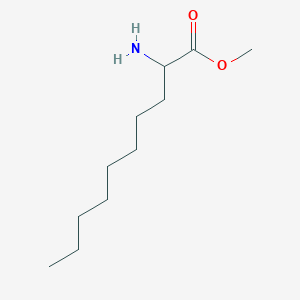
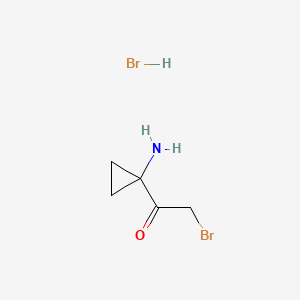

![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13496206.png)
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
